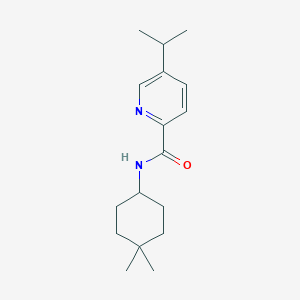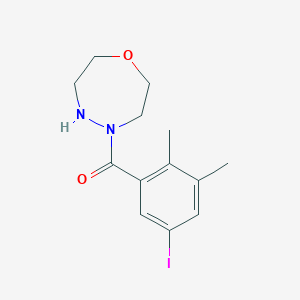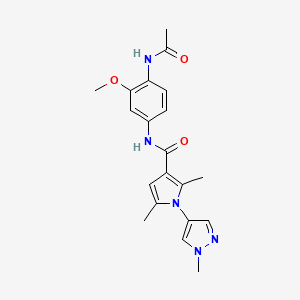
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, also known as DMCPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMCPA belongs to the class of pyridine carboxamides and is a potent ligand for the nicotinic acetylcholine receptors (nAChRs).
Mécanisme D'action
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide acts as a positive allosteric modulator of nAChRs, which are a type of ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. By binding to these receptors, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide enhances the activity of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, enhancing synaptic plasticity, and increasing the release of neurotransmitters such as dopamine and acetylcholine. These effects have been attributed to its ability to modulate nAChRs and enhance their activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors. However, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be challenging to synthesize, and its effects can vary depending on the specific subtype of nAChR being targeted.
Orientations Futures
There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, including the development of new drugs that target nAChRs for the treatment of various neurological disorders. Additionally, further research is needed to understand the specific mechanisms underlying N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide's effects on nAChRs and its potential applications in other fields, such as drug discovery and neuroprotection.
Méthodes De Synthèse
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromopyridine with 4,4-dimethylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and acetic anhydride to form N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its ability to interact with nAChRs has made it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)13-5-6-15(18-11-13)16(20)19-14-7-9-17(3,4)10-8-14/h5-6,11-12,14H,7-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZBJRGFGTBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)NC2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)